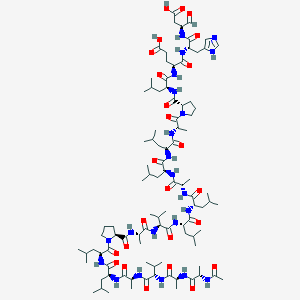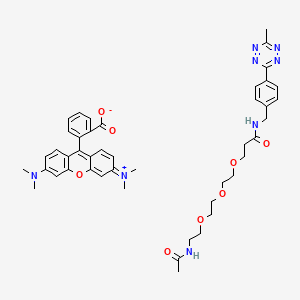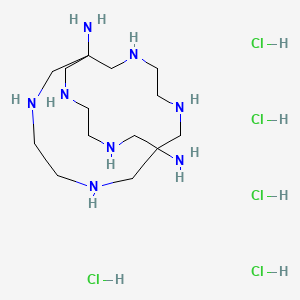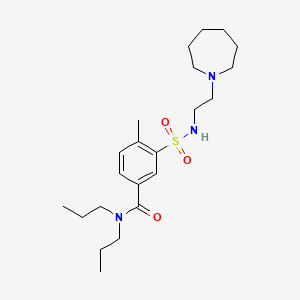
BChE-IN-29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BChE-IN-29 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline, including acetylcholine. Butyrylcholinesterase is widely distributed in the nervous system and plays a role in cholinergic neurotransmission. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von BChE-IN-29 beinhaltet typischerweise die Quaternisierung des Chinuclidin-Teils von Cinchonidin-Derivaten mit verschiedenen Gruppen wie Methyl-, Benzyl- und substituierten Benzylgruppen. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab umfassen. Der Prozess kann Schritte zur Reinigung und Qualitätskontrolle beinhalten, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BChE-IN-29 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien bei diesen Reaktionen gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Bedingungen umfassen oft bestimmte Temperaturen, pH-Werte und Lösungsmittel, um die Reaktionen zu ermöglichen .
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound erzeugen können .
Wissenschaftliche Forschungsanwendungen
BChE-IN-29 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Hemmung der Butyrylcholinesterase und ihrer Rolle bei verschiedenen chemischen Prozessen verwendet.
Biologie: Hilft beim Verständnis der biologischen Funktionen der Butyrylcholinesterase und ihrer Wechselwirkungen mit anderen Biomolekülen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit untersucht.
Industrie: Wird bei der Entwicklung von diagnostischen Tests und therapeutischen Wirkstoffen verwendet, die auf Butyrylcholinesterase abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung der Butyrylcholinesterase. Die Verbindung bindet an die aktive Stelle des Enzyms und verhindert so die Hydrolyse von Acetylcholin und anderen Cholinestern. Diese Hemmung trägt dazu bei, höhere Acetylcholin-Spiegel im Nervensystem aufrechtzuerhalten, was bei Zuständen von Vorteil ist, bei denen die cholinerge Neurotransmission beeinträchtigt ist, wie z. B. bei der Alzheimer-Krankheit .
Ähnliche Verbindungen:
Cinchonidin-Derivate: Ähnlich in Struktur und Funktion, werden als selektive Inhibitoren der Butyrylcholinesterase verwendet.
Luteolin: Eine natürliche Verbindung mit inhibitorischer Aktivität gegen Butyrylcholinesterase.
Silymarin: Eine weitere natürliche Verbindung mit dualer inhibitorischer Aktivität gegen Acetylcholinesterase und Butyrylcholinesterase
Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung der Butyrylcholinesterase im Vergleich zu anderen ähnlichen Verbindungen. Diese Selektivität macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen, die auf neurodegenerative Erkrankungen abzielen .
Wirkmechanismus
BChE-IN-29 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and other esters of choline. This inhibition helps maintain higher levels of acetylcholine in the nervous system, which is beneficial in conditions where cholinergic neurotransmission is impaired, such as in Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Cinchonidine derivatives: Similar in structure and function, used as selective inhibitors of butyrylcholinesterase.
Luteolin: A natural compound with inhibitory activity against butyrylcholinesterase.
Silymarin: Another natural compound with dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase
Uniqueness: BChE-IN-29 is unique due to its high selectivity and potency in inhibiting butyrylcholinesterase compared to other similar compounds. This selectivity makes it a promising candidate for therapeutic applications targeting neurodegenerative diseases .
Eigenschaften
Molekularformel |
C22H37N3O3S |
|---|---|
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
3-[2-(azepan-1-yl)ethylsulfamoyl]-4-methyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C22H37N3O3S/c1-4-13-25(14-5-2)22(26)20-11-10-19(3)21(18-20)29(27,28)23-12-17-24-15-8-6-7-9-16-24/h10-11,18,23H,4-9,12-17H2,1-3H3 |
InChI-Schlüssel |
QEXXJYUNSPANQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


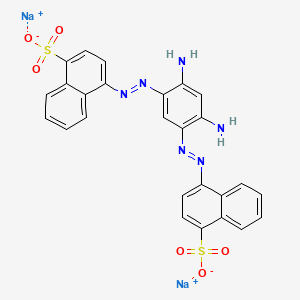
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
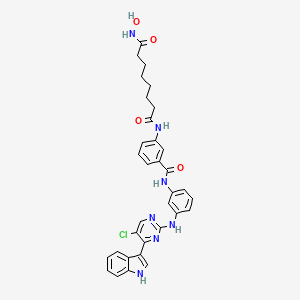
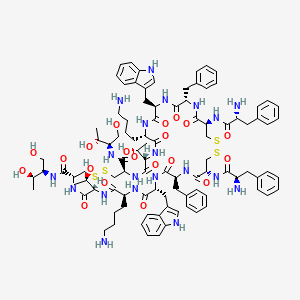
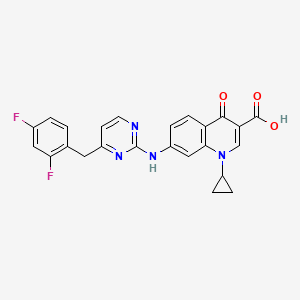
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
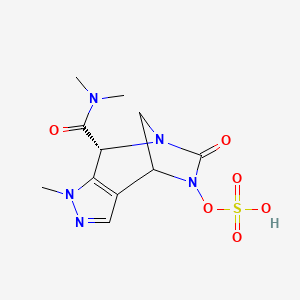
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
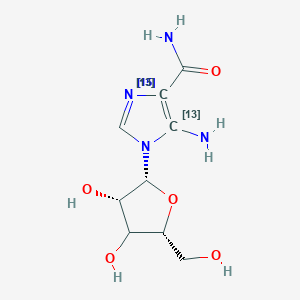
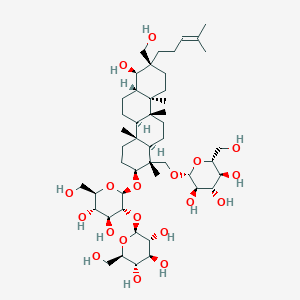
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
